5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine
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Overview
Description
5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of difluoromethyl, oxadiazole, fluorophenyl, and pyrimidinyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or bromide in the presence of a base.
Coupling with the pyrimidine moiety: This can be done using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to attach the pyrimidine ring to the oxadiazole core.
Final amination step:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and affecting downstream signaling pathways.
Inhibiting specific biochemical processes: Such as protein synthesis or cell division, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-[5-(methyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in 5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to similar compounds.
Properties
Molecular Formula |
C15H12F3N5O |
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Molecular Weight |
335.28 g/mol |
IUPAC Name |
5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine |
InChI |
InChI=1S/C15H12F3N5O/c1-8(9-2-4-11(16)5-3-9)21-15-19-6-10(7-20-15)13-22-23-14(24-13)12(17)18/h2-8,12H,1H3,(H,19,20,21) |
InChI Key |
JVVZKJQCRUTIMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2=NC=C(C=N2)C3=NN=C(O3)C(F)F |
Origin of Product |
United States |
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